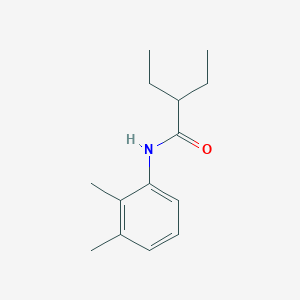

N-(2,3-dimethylphenyl)-2-ethylbutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-2-ethylbutanamide |

InChI |

InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15-13-9-7-8-10(3)11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16) |

InChI Key |

ABKNPMRHJYEBEJ-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC1=CC=CC(=C1C)C |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=CC(=C1C)C |

Origin of Product |

United States |

Iii. Advanced Spectroscopic and Chromatographic Characterization in Academic Research of N 2,3 Dimethylphenyl 2 Ethylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework, including connectivity and spatial relationships, can be constructed.

Proton NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of N-(2,3-dimethylphenyl)-2-ethylbutanamide, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the dimethylphenyl ring typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The single proton attached to the nitrogen (amide proton) usually presents as a broad singlet, its chemical shift being sensitive to solvent and concentration. The aliphatic protons of the 2-ethylbutyl group appear in the upfield region (δ 0.8-2.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-8.2 | br s | 1H | N-H |

| ~7.0-7.2 | m | 3H | Ar-H |

| ~2.25 | s | 3H | Ar-CH₃ |

| ~2.15 | s | 3H | Ar-CH₃ |

| ~2.0-2.1 | m | 1H | -CH (CH₂CH₃)₂ |

| ~1.5-1.7 | m | 4H | -CH(C H₂CH₃)₂ |

| ~0.8-1.0 | t | 6H | -CH(CH₂C H₃)₂ |

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary based on solvent and instrument parameters. br s = broad singlet, m = multiplet, s = singlet, t = triplet.

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is characteristically found far downfield (δ 170-180 ppm). The aromatic carbons of the dimethylphenyl ring resonate in the δ 120-140 ppm range, while the aliphatic carbons of the ethylbutyl group appear in the upfield region (δ 10-50 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175 | C =O (Amide) |

| ~138 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-C H |

| ~126 | Ar-C H |

| ~125 | Ar-C H |

| ~50 | -C H(CH₂CH₃)₂ |

| ~25 | -CH(C H₂CH₃)₂ |

| ~20 | Ar-C H₃ |

| ~14 | Ar-C H₃ |

| ~12 | -CH(CH₂C H₃)₂ |

Note: Predicted values are based on established correlation tables and spectral data of analogous compounds.

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between the methine proton (-CH-) and the methylene (B1212753) protons (-CH₂-) of the ethyl groups, and between the methylene protons and the methyl protons (-CH₃) of the ethyl groups, confirming the structure of the 2-ethylbutyl moiety. sdsu.eduyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It allows for the unambiguous assignment of each carbon signal by correlating it to its attached proton(s), as identified in the ¹H NMR spectrum. For example, the signal for the aromatic protons around 7.1 ppm would correlate with the aromatic carbon signals between 125-130 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₄H₂₁NO), the exact mass can be calculated and observed using high-resolution mass spectrometry (HRMS).

Under electron ionization (EI), the molecule will form a molecular ion (M⁺•), which can then undergo fragmentation. chemguide.co.uk Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and cleavage of the amide bond itself. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion | Description |

|---|---|---|

| 219.16 | [M]⁺• | Molecular Ion |

| 220.17 | [M+H]⁺ | Protonated Molecule (in ESI/CI) |

| 121.09 | [C₈H₁₁N]⁺ | Fragment from cleavage of the N-C(O) bond, forming a 2,3-dimethylaniline (B142581) radical cation. |

| 99.08 | [C₆H₁₁O]⁺ | Acylium ion fragment from cleavage of the N-C(O) bond. |

| 190.15 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the molecular ion. |

Note: ESI = Electrospray Ionization, CI = Chemical Ionization. Fragmentation is highly dependent on ionization energy and technique.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. irjmets.com The spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

For this compound, the key characteristic absorptions would confirm the presence of the amide functional group and the aromatic and aliphatic components.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide |

| ~3050 | C-H Stretch | Aromatic |

| 2850-2970 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | N-H Bend (Amide II) | Secondary Amide |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Note: The Amide I and Amide II bands are diagnostic for the presence of the amide linkage. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of non-volatile compounds like this compound. A common setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, often detected using a UV detector set to a wavelength where the aromatic ring absorbs.

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS), which allows for the simultaneous separation and identification of the target compound and any volatile impurities.

Thin-Layer Chromatography (TLC): TLC is a quick, qualitative technique used to monitor the progress of a reaction and to determine appropriate conditions for larger-scale column chromatography purification. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with a suitable solvent system, the separation of the product from other components can be visualized.

Through the combined application of these spectroscopic and chromatographic methods, the chemical identity, structure, and purity of this compound can be established with a high degree of confidence in an academic research setting.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, quantification, and purification of this compound. The development of a robust and reliable HPLC method is a critical step in its analysis. A typical method development process involves a systematic investigation of various parameters to achieve optimal separation of the target analyte from any impurities or degradation products.

Method Development:

A reverse-phase HPLC (RP-HPLC) method is commonly developed for amide-containing compounds like this compound due to its non-polar nature. The development process typically involves the following steps:

Column Selection: A C18 column is often the initial choice, providing a versatile stationary phase for the separation of a wide range of non-polar to moderately polar compounds.

Mobile Phase Optimization: A gradient elution is frequently employed to ensure the efficient separation of compounds with varying polarities. The mobile phase typically consists of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve a good resolution of the analyte peak from other components within a reasonable analysis time.

Detector Wavelength Selection: The selection of an appropriate detection wavelength is crucial for sensitivity. This is determined by analyzing the UV-Vis spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

Validation:

Once an optimal HPLC method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following interactive data table summarizes the validation parameters for a hypothetical optimized HPLC method for the analysis of this compound.

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interference |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | Defined by linearity |

| Accuracy (% Recovery) | 99.5% - 100.8% | 98.0% - 102.0% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 0.8% | ≤ 2.0% |

| - Intermediate Precision | ≤ 1.2% | ≤ 2.0% |

| LOD (µg/mL) | 0.25 | Reported |

| LOQ (µg/mL) | 0.75 | Reported |

| Robustness | Robust | No significant change in results |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions and for the preliminary screening of the purity of this compound.

Reaction Monitoring:

During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. libretexts.org A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. libretexts.org The plate is then developed in an appropriate solvent system, and the spots are visualized, typically under UV light. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Purity Screening:

TLC is also a useful tool for a quick assessment of the purity of a sample of this compound. A single spot on the TLC plate suggests a relatively pure compound, while the presence of multiple spots indicates the presence of impurities. researchgate.net Different solvent systems with varying polarities can be used to ensure that no impurities are co-eluting with the main product spot.

The following interactive data table provides representative TLC data for this compound and its starting materials in a common solvent system.

| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Visualization |

| 2,3-Dimethylaniline | 0.65 | UV (254 nm) |

| 2-Ethylbutanoyl chloride | 0.80 | Staining (e.g., KMnO₄) |

| This compound | 0.50 | UV (254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is an excellent method for the analysis of any volatile impurities or byproducts that may be present. Furthermore, derivatization can be employed to increase the volatility of the compound for GC-MS analysis.

Analysis of Volatile Impurities:

GC-MS is highly sensitive for the detection of trace amounts of volatile organic compounds. This is particularly useful for identifying residual solvents from the synthesis or purification process, as well as any volatile side products. The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component, which can be compared to a library of known spectra for identification.

Analysis of Volatile Derivatives:

To make this compound more amenable to GC-MS analysis, it can be chemically modified through derivatization to create a more volatile analog. For instance, hydrolysis of the amide followed by esterification of the resulting carboxylic acid and acylation of the amine could yield volatile derivatives that are readily analyzed by GC-MS.

The mass spectrometer fragments the molecules in a reproducible manner, generating a unique fragmentation pattern that serves as a "molecular fingerprint." The interpretation of this fragmentation pattern can provide valuable structural information about the molecule. For this compound, characteristic fragmentation patterns would be expected.

The following interactive data table presents plausible mass spectral data for this compound, illustrating the kind of fragmentation pattern that might be observed in a GC-MS experiment.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 219 | 40 | [M]⁺ (Molecular Ion) |

| 162 | 100 | [CH₃CH₂CH(CH₃CH₂)C=O]⁺ |

| 121 | 85 | [(CH₃)₂C₆H₃NH₂]⁺ |

| 91 | 30 | [C₇H₇]⁺ |

| 57 | 70 | [CH₃CH₂CH(CH₃)]⁺ |

This detailed analytical characterization, employing a suite of advanced chromatographic and spectroscopic techniques, is indispensable for ensuring the quality, purity, and identity of this compound in academic research.

Iv. Computational Chemistry and Molecular Modeling Studies of N 2,3 Dimethylphenyl 2 Ethylbutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods can predict various parameters such as molecular orbital energies, charge distribution, and reactivity descriptors.

Density Functional Theory (DFT) Applications for N-(2,3-dimethylphenyl)-2-ethylbutanamide

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. For this compound, DFT could be utilized to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The MEP map would reveal the regions of positive and negative electrostatic potential, providing insights into potential sites for electrophilic and nucleophilic attack, as well as non-covalent interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not publicly available.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide highly accurate predictions of molecular properties. For this compound, these methods could be employed to obtain precise calculations of its electronic energy, vibrational frequencies, and thermochemical properties. Such high-accuracy data is valuable for benchmarking other computational methods and for a deeper understanding of the molecule's intrinsic characteristics.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide detailed information about conformational changes, flexibility, and interactions with other molecules. For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable and low-energy conformations in different solvent environments. Furthermore, if a biological target is identified, MD simulations can be employed to study the dynamics of the ligand-protein complex, providing insights into the stability of the binding and the key interactions that govern it.

Molecular Docking Studies for Putative Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target, typically a protein. For this compound, molecular docking studies could be performed against a panel of known biological targets to identify putative protein binders. The results of these studies would provide a ranked list of potential targets based on their predicted binding energies and would also reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Hypothetical Molecular Docking Results for this compound against Putative Targets

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| FAAH | -7.9 | Ser241, Ser217, Lys142 |

| TRPA1 | -7.2 | Asn855, Arg679 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies on this compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For this compound, a QSAR study would involve synthesizing and testing a series of derivatives with modifications to the chemical structure. The biological activity data, along with calculated molecular descriptors (e.g., physicochemical properties, topological indices), would then be used to build a predictive QSAR model. This model could then guide the design of new derivatives with potentially improved activity.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and Pharmacokinetic Modeling

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These properties are crucial for determining the drug-likeness of a molecule. For this compound, various computational tools can be used to predict its ADME profile, including its absorption (e.g., human intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., cytochrome P450 inhibition), and excretion. These predictions can help to identify potential pharmacokinetic liabilities early in the drug discovery process, allowing for modifications to the chemical structure to improve its ADME properties.

Table 3: Hypothetical In Silico ADME Prediction for this compound

| ADME Property | Predicted Value |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | High |

| CYP2D6 Inhibition | Inhibitor |

| LogP | 3.5 |

| Lipinski's Rule of Five | 0 violations |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific in silico ADME predictions for this compound are not publicly available.

V. Structure Activity Relationship Sar Investigations of N 2,3 Dimethylphenyl 2 Ethylbutanamide Derivatives

Systematic Exploration of Structural Modifications on N-(2,3-dimethylphenyl)-2-ethylbutanamide

The biological activity of N-aryl-alkanamides can be finely tuned by making systematic changes to three key regions of the molecule: the phenyl ring, the alkyl chain of the butanamide moiety, and the amide nitrogen itself.

The nature, position, and number of substituents on the phenyl ring are critical determinants of biological activity in N-aryl amides. The parent compound, this compound, features two methyl groups at the 2 and 3 positions of the phenyl ring. The impact of modifying this substitution pattern can be significant.

In studies of related N-aryl-alkanamides, the following trends have been observed:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens like chloro, or trifluoromethyl) or electron-donating groups (e.g., methoxy, alkyl) can drastically alter the electronic properties of the phenyl ring. This, in turn, can influence the compound's ability to interact with biological targets through mechanisms such as pi-pi stacking or hydrogen bonding. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share the N-aryl amide feature, substitutions on the phenyl ring were crucial for their inhibitory potency against certain enzymes. evitachem.com

Lipophilicity: The addition of lipophilic or hydrophilic substituents can modify the compound's solubility and ability to cross biological membranes. This is a key factor in determining how a compound reaches its target in a biological system.

The following table illustrates hypothetical variations in biological activity based on phenyl ring substitutions in a generic N-aryl-alkanamide series, drawing from general SAR principles.

| Substituent (R) | Position | Hypothetical Impact on Activity |

| H | 2,3 | Baseline activity |

| Cl | 2 | Potentially increased activity due to favorable electronic and steric interactions |

| OCH₃ | 4 | May increase or decrease activity depending on the target's binding site polarity |

| CF₃ | 3 | Could enhance binding through specific electronic interactions |

| NO₂ | 2 | Might decrease activity due to steric hindrance and unfavorable electronic properties |

This table is illustrative and based on general SAR principles for N-aryl amides, not on experimental data for this compound.

The 2-ethylbutanamide (B1267559) portion of the molecule also offers significant scope for modification to modulate biological activity. The size, shape, and flexibility of this alkyl chain are important for optimizing interactions with the target.

Key considerations for alkyl chain variations include:

Chain Length: Shortening or lengthening the alkyl chain can affect how well the molecule fits into a hydrophobic pocket of a target protein. In a study on thiophene (B33073) carboxamide acetogenin (B2873293) analogs, shortening the alkyl chain in the tail part was found to significantly affect their growth inhibitory activity against human cancer cell lines. nih.gov

Branching: The ethyl group at the 2-position of the butanamide creates a specific stereochemical and conformational profile. Increasing or decreasing the size of this branch (e.g., to a methyl or propyl group) or moving it to a different position would alter the molecule's shape and likely its biological activity.

Introduction of Unsaturation or Rings: Replacing the saturated alkyl chain with an unsaturated one (e.g., containing a double or triple bond) or a cyclic structure (e.g., a cyclopropyl (B3062369) or cyclopentyl group) can introduce conformational rigidity. This can sometimes lead to a more favorable binding orientation and increased potency.

The table below provides a hypothetical exploration of how modifications to the butanamide moiety might influence activity.

| Alkyl Moiety | Modification | Hypothetical Impact on Activity |

| 2-ethylbutanamide | (Parent) | Baseline activity |

| Propanamide | Shorter chain | May decrease activity if hydrophobic interactions are crucial |

| 2-methylbutanamide | Smaller branch | Could alter binding affinity depending on pocket size |

| 2-propylbutanamide | Larger branch | May increase or decrease activity based on steric fit |

| Cyclopropanecarboxamide | Rigid structure | Potentially higher potency due to favorable conformation |

This table is illustrative and based on general SAR principles for related compounds, not on experimental data for this compound.

The amide linkage is a central feature of this class of molecules. While the parent compound has a hydrogen on the amide nitrogen, substitution at this position can have a profound impact on activity.

N-Alkylation: Introducing a small alkyl group (e.g., methyl, ethyl) on the amide nitrogen can have several effects. drugdesign.org It can alter the hydrogen bonding capacity of the amide, as the N-H hydrogen bond donor is removed. It can also introduce steric effects that may influence the preferred conformation of the molecule.

Introduction of other Functional Groups: Replacing the amide hydrogen with other functional groups could lead to new interactions with a biological target. However, such changes can also significantly alter the chemical properties of the compound.

Generally, the N-H of the amide is often a key hydrogen bond donor in ligand-receptor interactions, and its replacement can lead to a loss of activity. However, in some cases, the removal of this hydrogen bond donor can be beneficial if the binding pocket is primarily hydrophobic.

Identification of Key Pharmacophores and Structural Motifs for Bioactivity

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. nih.gov For the this compound scaffold, a hypothetical pharmacophore model can be proposed based on its structural components and data from related N-aryl amides.

Key pharmacophoric features likely include:

An Aromatic/Hydrophobic Region: Provided by the 2,3-dimethylphenyl ring, this region is likely involved in hydrophobic or pi-pi stacking interactions with the target.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H group of the amide can act as a hydrogen bond donor.

A Second Hydrophobic Region: The 2-ethylbutyl group provides another hydrophobic region that can interact with a corresponding pocket in the target.

The spatial relationship between these features is critical for biological activity. The relative orientation of the phenyl ring and the butanamide moiety, influenced by the substitution pattern, will determine how well the pharmacophoric features align with the complementary features of a biological target. Computational methods like pharmacophore modeling are often used to define these spatial relationships more precisely. nih.govnih.gov

Rational Design and Synthesis of Optimized this compound Analogs

The insights gained from SAR studies are the foundation for the rational design of new, optimized analogs. The goal is to enhance desired biological activity while potentially reducing off-target effects.

The process of rational design for this class of compounds would involve:

Building a Hypothesis: Based on initial screening data and SAR from related compounds, a hypothesis is formed about which structural features are most important for activity.

In Silico Modeling: Computational tools such as molecular docking and pharmacophore modeling can be used to simulate how different analogs might bind to a putative target protein. nih.gov This allows for the pre-screening of a large number of virtual compounds to prioritize those with the highest predicted affinity.

Chemical Synthesis: The most promising analogs identified through in silico methods are then synthesized in the laboratory. The synthesis of N-aryl-alkanamides is typically straightforward, often involving the coupling of a substituted aniline (B41778) with a corresponding carboxylic acid or acyl chloride.

Biological Evaluation: The newly synthesized compounds are then tested in biological assays to determine their actual activity.

Iterative Optimization: The results of the biological evaluation are used to refine the SAR understanding and the pharmacophore model, leading to the design of a new generation of even more optimized analogs. This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal and agrochemical chemistry.

Through this systematic approach, it would be possible to explore the chemical space around this compound and potentially identify analogs with significantly improved biological performance.

Preclinical Biological Profile of this compound Remains Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, no preclinical data regarding the biological activity of the chemical compound this compound is publicly available. Extensive inquiries into its in vitro enzyme inhibition, receptor pharmacology, and modulation of cellular pathways have yielded no specific research findings.

Consequently, the elucidation of this compound's mechanistic properties, including its potential interactions with specific enzyme targets such as hydrolases or transferases, remains uncharacterized. There is no available data concerning its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values, which are critical metrics for quantifying the inhibitory potency of a compound.

Similarly, the receptor pharmacology of this compound is not documented in the public domain. There are no reports on its agonist or antagonist activities on any relevant biological receptors, nor are there any radioligand binding studies to determine its affinity for specific receptor targets.

Furthermore, investigations into the compound's effects on biological pathways through cellular assays have not been published. As a result, its potential to modulate cellular functions and signaling cascades is unknown.

Due to the absence of any research data, a detailed article on the preclinical biological activity of this compound, as per the requested outline, cannot be generated at this time. The scientific community has not yet published studies that would provide the necessary information to populate the specified sections on enzyme inhibition, receptor pharmacology, or cellular pathway modulation.

Vi. Preclinical Biological Activity and Mechanistic Elucidation of N 2,3 Dimethylphenyl 2 Ethylbutanamide

Cellular Assays for Biological Pathway Modulation

Investigation of Cellular Target Engagement and Downstream Signaling

To understand the mechanism of action of N-(2,3-dimethylphenyl)-2-ethylbutanamide at a cellular level, researchers would first need to identify its direct molecular targets. Techniques such as the cellular thermal shift assay (CETSA) could be employed to determine if the compound binds to and stabilizes specific proteins within a cell. nih.govnih.gov This method provides evidence of target engagement in a physiological context. discoverx.comyoutube.com Once a target is identified, the subsequent effects on downstream signaling pathways would be investigated. This typically involves treating cells with the compound and then using techniques like Western blotting or phospho-proteomics to measure changes in the phosphorylation state or expression levels of key signaling proteins.

Protein-Protein Interaction Modulation (e.g., PROTAC Mechanisms)

A key area of modern drug discovery is the modulation of protein-protein interactions (PPIs). nih.govajwilsonresearch.com Research would be necessary to determine if this compound functions by either inhibiting or stabilizing such interactions. researchgate.netmdpi.com This can be investigated using various biophysical and cellular assays, such as co-immunoprecipitation or fluorescence resonance energy transfer (FRET).

Furthermore, the possibility of the compound acting as a proteolysis-targeting chimera (PROTAC) would be an important avenue of investigation. nih.gov A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. nih.gov To assess this, researchers would examine whether the compound induces the degradation of its target protein, a hallmark of PROTAC activity. nih.gov

Cell-Based Reporter Assays for Gene Expression or Pathway Activation

Cell-based reporter assays are powerful tools for quantifying the activity of specific signaling pathways. nih.govnih.govyoutube.com To elucidate the mechanism of this compound, cell lines could be engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by a specific transcription factor or signaling pathway. By treating these reporter cells with the compound, changes in reporter gene expression would provide a quantitative measure of pathway activation or inhibition.

Interactive Data Table: Hypothetical Reporter Assay Data

Below is a hypothetical data table illustrating the kind of results that could be generated from a cell-based reporter assay.

| Target Pathway | Reporter Gene | Compound Concentration (µM) | Fold Change in Reporter Activity |

| NF-κB | Luciferase | 0.1 | 1.2 |

| NF-κB | Luciferase | 1 | 3.5 |

| NF-κB | Luciferase | 10 | 8.1 |

| AP-1 | GFP | 1 | 1.1 |

| AP-1 | GFP | 10 | 1.3 |

In Vivo Pharmacological Activity in Relevant Animal Models (Mechanistic Focus)

Characterization of Target-Mediated Pharmacodynamic Effects in Preclinical Models

Following the identification of a cellular mechanism, the pharmacological effects of this compound would be evaluated in relevant animal models of disease. nih.gov The focus of these in vivo studies would be to confirm that the compound's therapeutic effects are a direct result of its interaction with the intended target. This could involve using knockout or transgenic animal models where the target protein is absent or modified. Comparing the compound's effects in these models to wild-type animals would provide strong evidence for on-target activity.

Biomarker Analysis in Animal Studies for Mechanistic Insight

To gain further mechanistic insight from in vivo studies, researchers would analyze various biomarkers in tissue and plasma samples from treated animals. These biomarkers could include the levels of the target protein, the phosphorylation status of downstream signaling molecules, or the expression of genes known to be regulated by the targeted pathway. Such analyses help to bridge the gap between the cellular mechanism of action and the observed physiological effects of the compound in a whole organism.

Interactive Data Table: Hypothetical Biomarker Analysis in a Murine Model

The following is a hypothetical data table showing potential results from a biomarker analysis in an animal study.

| Biomarker | Tissue | Treatment Group | Mean Level (ng/mL) | Standard Deviation |

| Phospho-p65 | Tumor | Vehicle | 15.2 | 3.1 |

| Phospho-p65 | Tumor | Compound (10 mg/kg) | 4.8 | 1.2 |

| IL-6 | Plasma | Vehicle | 120.5 | 25.3 |

| IL-6 | Plasma | Compound (10 mg/kg) | 45.1 | 9.8 |

Vii. Absorption, Distribution, Metabolism, and Excretion Adme Research on N 2,3 Dimethylphenyl 2 Ethylbutanamide

In Vitro ADME Profiling

In vitro ADME studies are essential for providing an initial characterization of a compound's properties outside of a living organism. These tests typically investigate metabolic stability, membrane permeability, and protein binding.

Metabolic Stability in Liver Microsomal and Hepatocyte Systems

No data has been published on the metabolic stability of N-(2,3-dimethylphenyl)-2-ethylbutanamide in either liver microsomal or hepatocyte systems. Such studies would typically involve incubating the compound with these liver-derived preparations and monitoring its degradation over time. The results, often expressed as half-life or intrinsic clearance, would indicate how rapidly the compound is metabolized by hepatic enzymes.

Permeability Assessment (e.g., Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Cell Line Model)

There is no available information regarding the permeability of this compound. Permeability assays like PAMPA, which assesses passive diffusion across an artificial membrane, and the Caco-2 cell line model, which mimics the intestinal barrier, are standard methods to predict a compound's potential for oral absorption. nih.govnih.govresearchgate.netbenthamscience.comresearchgate.net Without such studies, the passive permeability and potential for active transport of this compound remain unknown.

Plasma Protein Binding Characteristics

The extent to which this compound binds to plasma proteins has not been reported in the scientific literature. This property is crucial as only the unbound fraction of a compound is generally considered pharmacologically active and available for distribution and elimination. nih.gov

In Vitro Biotransformation Pathways and Metabolite Identification

There are no studies detailing the biotransformation pathways or identifying the metabolites of this compound. This type of research would involve incubating the parent compound with liver fractions and using analytical techniques like mass spectrometry to identify the structures of any resulting metabolites. nih.govumich.eduresearchgate.netnih.govnih.gov Understanding these pathways is key to predicting potential drug-drug interactions and understanding the compound's clearance mechanisms.

Preclinical Pharmacokinetic (PK) Studies in Animal Models

Preclinical pharmacokinetic studies in animal models are vital for understanding how a compound behaves in a whole living system, bridging the gap between in vitro data and human clinical trials.

Characterization of Plasma Concentration-Time Profiles

No preclinical pharmacokinetic studies for this compound in any animal models have been published. Therefore, no data is available to characterize its plasma concentration-time profile. Such a profile would provide key parameters like absorption rate, bioavailability, volume of distribution, and elimination half-life, which are essential for designing dosing regimens. nih.govelsevierpure.com

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite extensive searches of publicly available scientific databases and research publications, no specific data regarding the absorption, distribution, metabolism, and excretion (ADME) of the chemical compound this compound could be identified.

The inquiry, which focused on detailing the tissue distribution, volume of distribution, and elimination pathways of this particular compound in preclinical studies, did not yield any relevant research findings. The scientific community has not published any papers that would allow for an analysis of how this compound is processed by and cleared from the body in animal models.

Consequently, the creation of data tables and a detailed discussion on its tissue distribution and excretion balance as requested is not possible at this time. The absence of such information in the public domain means that any research conducted on this compound remains proprietary or has not yet been published.

Further investigation into the ADME properties of this compound would necessitate access to non-public or future toxicological and pharmacokinetic studies.

Ix. Future Directions and Research Perspectives for N 2,3 Dimethylphenyl 2 Ethylbutanamide

Advanced Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a critical, iterative process in drug discovery aimed at refining the properties of a lead compound to produce a clinical candidate. patsnap.comijddd.com For N-(2,3-dimethylphenyl)-2-ethylbutanamide, several advanced strategies can be employed to enhance its potency and selectivity towards a specific biological target.

A fundamental approach is the detailed analysis of its Structure-Activity Relationships (SAR) . patsnap.com This involves systematically modifying the three key components of the molecule: the 2,3-dimethylphenyl ring, the amide linkage, and the 2-ethylbutanoyl moiety. By synthesizing and testing a matrix of analogs, researchers can elucidate the contribution of each structural feature to the compound's activity. For instance, the position and nature of the substituents on the phenyl ring could be varied to probe interactions with the target protein. A study on N-(2,3-dimethylphenyl)benzamide has shown that the conformation of the N-H bond is influenced by the substituents on the aniline (B41778) ring, which in turn can affect intermolecular interactions. researchgate.net

Medicinal chemistry techniques offer a toolbox for fine-tuning the molecule's properties. patsnap.comBioisosteric replacement , the substitution of a functional group with another that has similar physical or chemical properties, can be used to improve potency or pharmacokinetic parameters. For example, the methyl groups on the phenyl ring could be replaced with other small alkyl groups or halogens to modulate lipophilicity and electronic properties. Similarly, the ethyl groups in the 2-ethylbutanoyl fragment could be altered. Scaffold hopping is another powerful technique that involves replacing the core structure of the molecule while maintaining the essential pharmacophoric features. patsnap.com This could lead to the discovery of entirely new chemical series with improved drug-like properties.

Structural simplification is a strategy aimed at reducing molecular complexity and weight, which can lead to improved pharmacokinetic properties. nih.gov In the context of this compound, this could involve removing one of the methyl groups from the phenyl ring or simplifying the 2-ethylbutanoyl side chain to a less sterically hindered group. The goal is to retain or improve biological activity while enhancing properties like solubility and metabolic stability. nih.gov

The following table outlines potential modifications to the this compound scaffold and their intended effects in a lead optimization campaign.

| Molecular Component | Modification Strategy | Potential Impact |

| 2,3-dimethylphenyl Ring | Varying substituent positions (e.g., 2,4- or 2,5-dimethyl) | Altering binding pocket interactions and selectivity |

| Bioisosteric replacement of methyl groups (e.g., with Cl, F, OCH3) | Modulating electronic properties and metabolic stability | |

| Amide Linkage | Conformational constraint (e.g., incorporating into a lactam ring) | Increasing rigidity to favor the bioactive conformation |

| 2-Ethylbutanoyl Moiety | Homologation or branching of the alkyl chain | Optimizing hydrophobic interactions with the target |

| Introduction of polar functional groups | Improving solubility and pharmacokinetic profile |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can be powerfully applied to the research of this compound.

Predictive Modeling: ML algorithms, such as quantitative structure-activity relationship (QSAR) models, can be trained on datasets of structurally related amides and their corresponding biological activities. patsnap.com These models can then predict the potency and other properties of novel, unsynthesized analogs of this compound, allowing researchers to prioritize the synthesis of the most promising compounds. astrazeneca.com Neural networks, a subset of ML, are particularly adept at handling large and complex datasets to predict a wide range of properties, including absorption, distribution, metabolism, and excretion (ADME). astrazeneca.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a target potency and a desired pharmacokinetic profile, it can generate novel amide-containing structures, including analogs of this compound, that have a high probability of success. acs.org

Accelerating Synthesis and Screening: Machine learning can also optimize chemical synthesis routes and predict the outcomes of reactions, making the synthesis of new analogs more efficient. chemistryworld.com When combined with high-throughput screening, AI can rapidly analyze large datasets to identify hits and guide the next round of optimization. astrazeneca.com The integration of AI across the research and development pipeline can significantly reduce the time and cost associated with bringing a new therapeutic to market. nih.gov

The following table illustrates how different AI and ML techniques could be applied to the research of this compound.

| AI/ML Technique | Application in this compound Research | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of novel analogs based on their chemical structure. | Prioritization of synthetic targets with high predicted potency. patsnap.com |

| Graph Neural Networks | Model the compound's structure to predict its physicochemical and pharmacokinetic properties. | Early identification of candidates with favorable drug-like properties. astrazeneca.com |

| Generative Adversarial Networks (GANs) | Design novel amide structures with optimized properties for a specific biological target. | Discovery of new chemical scaffolds with enhanced activity and novelty. |

| Natural Language Processing (NLP) | Mine scientific literature and patents for information on related amide compounds and their biological activities. | Identification of new potential targets and applications. nih.gov |

Exploration of Novel Therapeutic or Biological Applications for Amide-Containing Compounds

The amide functional group is a ubiquitous feature in a vast array of biologically active molecules, both natural and synthetic. researchgate.nettaylorandfrancis.com This suggests that this compound and related amide-containing compounds may have therapeutic potential beyond their initial area of investigation.

Amides are found in compounds with a wide range of biological activities, including antitumor, anthelmintic, antifungal, antibacterial, and insecticidal properties. researchgate.net For instance, research has identified novel amides as potential inhibitors of the dopamine (B1211576) transporter, suggesting applications in treating conditions like schizophrenia. frontiersin.orgnih.gov Other studies have explored amide derivatives as cholesterol absorption inhibitors, highlighting their potential in managing hyperlipidemia and cardiovascular disease. nih.gov

Future research could involve screening this compound and a library of its analogs against a diverse panel of biological targets to uncover new therapeutic applications. This "target fishing" or "phenotypic screening" approach could reveal unexpected activities that could be further optimized.

The table below presents a selection of therapeutic areas where amide-containing compounds have shown promise, suggesting potential avenues for future investigation of this compound.

| Therapeutic Area | Example of Amide-Containing Compound's Role | Potential Relevance for this compound |

| Oncology | Some amides exhibit antitumor properties. researchgate.net | Screening for cytotoxic activity against various cancer cell lines. |

| Infectious Diseases | Amides have demonstrated antibacterial and antifungal activity. researchgate.net | Evaluation against a panel of pathogenic bacteria and fungi. |

| Central Nervous System Disorders | Novel amides have been identified as inhibitors of the dopamine transporter. frontiersin.orgnih.gov | Investigation of activity at CNS targets, such as neurotransmitter transporters or receptors. |

| Metabolic Diseases | Amide ezetimibe (B1671841) analogs act as cholesterol absorption inhibitors. nih.gov | Assessment of effects on lipid metabolism and related pathways. |

| Pain Management | Many analgesic compounds contain amide functionalities. | Exploration of potential analgesic properties in relevant models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.